molecular formula C13H12N4 B13089770 N-benzylimidazo[1,2-a]pyrimidin-6-amine

N-benzylimidazo[1,2-a]pyrimidin-6-amine

Cat. No.: B13089770
M. Wt: 224.26 g/mol
InChI Key: MVVFLWMNUDKHOV-UHFFFAOYSA-N
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Description

N-benzylimidazo[1,2-a]pyrimidin-6-amine is a chemical compound based on the imidazo[1,2-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This heterocyclic system is a synthetic bioisostere of natural purine bases, which allows it to interact with a variety of biological targets, making it a valuable template for developing new therapeutic agents . Researchers are particularly interested in this class of compounds for its potential pharmacological activities. Imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antibacterial effects against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) , as well as antimycotic activity against strains like Candida albicans . Furthermore, this scaffold is under investigation for its anticancer properties, acting through mechanisms such as tubulin inhibition, which disrupts microtubule dynamics essential for cell division . The synthetic versatility of the imidazo[1,2-a]pyrimidine core also makes it a useful intermediate for further structural diversification and exploration of structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzylimidazo[1,2-a]pyrimidin-6-amine

InChI

InChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-12-9-16-13-14-6-7-17(13)10-12/h1-7,9-10,15H,8H2

InChI Key

MVVFLWMNUDKHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN3C=CN=C3N=C2

Origin of Product

United States

Synthetic Methodologies for N Benzylimidazo 1,2 a Pyrimidin 6 Amine and Analogs

Strategies for Imidazo[1,2-a]pyrimidine (B1208166) Core Synthesis

The construction of the fused imidazo[1,2-a]pyrimidine ring system can be broadly categorized into multicomponent reactions and cyclization reactions. rsc.orguees.edu.ec These approaches offer versatility in accessing a wide range of substituted derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com MCRs are advantageous due to their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. rsc.orgmdpi.com

The Groebke-Blackburn-Bienayme (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]heterocycles. researchgate.netnih.gov This reaction typically involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. researchgate.netresearchgate.net The GBB reaction has been widely utilized for the synthesis of the imidazo[1,2-a]pyrimidine core due to its efficiency and broad substrate scope. mdpi.comresearchgate.net

The reaction is often catalyzed by Brønsted or Lewis acids. nih.govresearchgate.net For instance, scandium triflate has been reported as an effective Lewis acid catalyst for this transformation. nih.gov The general mechanism involves the formation of an imine from the aldehyde and the aminopyrimidine, which then reacts with the isocyanide. Subsequent intramolecular cyclization and tautomerization yield the final imidazo[1,2-a]pyrimidine product. beilstein-journals.org Microwave irradiation has been shown to accelerate the reaction, leading to higher yields in shorter reaction times. mdpi.com

Table 1: Examples of Groebke-Blackburn-Bienayme Reactions for Imidazo[1,2-a]pyrimidine Synthesis

AmidineAldehydeIsocyanideCatalystConditionsYield (%)
2-Aminopyridine (B139424)2-Azidobenzaldehydetert-Butyl isocyanideNH4Cl60°C, 8h82
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4ClMW, 30 min89
2-AminopyrazineVarious aldehydesVarious isocyanidesAcetic acidNot specified33-98

Data sourced from multiple studies. mdpi.comresearchgate.net

One-pot condensation reactions provide another efficient route to the imidazo[1,2-a]pyrimidine core. These methods often involve the reaction of 2-aminopyrimidines with α-haloketones or their in-situ generated equivalents. bio-conferences.org A notable advantage of this approach is the avoidance of isolating lachrymatory α-haloketones. researchgate.net

For example, a one-pot synthesis can be achieved by reacting 2-aminopyrimidine (B69317) with an aryl methyl ketone and an oxidizing agent like iodine in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This process involves the in-situ formation of the α-haloketone, followed by condensation with the aminopyrimidine and subsequent cyclization. Microwave-assisted one-pot syntheses have also been developed, significantly reducing reaction times and often improving yields. researchgate.netnih.gov

Table 2: One-Pot Condensation for Imidazo[1,2-a]pyrimidine Synthesis

2-Aminopyrimidine DerivativeKetone/Dicarbonyl CompoundReagent/CatalystSolventConditionsYield (%)
2-AminopyrimidineAryl methyl ketonesI2DMSO110°CNot specified
2-Aminopyrimidinesβ-Keto esters or 1,3-dionesCBr4Not specifiedMild conditionsNot specified
2-AminopyrimidineAryl ketonesGold nanoparticlesGreen solventHeatingHigh

Data compiled from various synthetic reports. nih.govorganic-chemistry.orgmdpi.com

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the bicyclic imidazo[1,2-a]pyrimidine system. These can be broadly classified into oxidative and intramolecular cyclizations, each offering distinct pathways to the target scaffold. rsc.orguees.edu.ec

Oxidative cyclization methods typically involve the formation of a C-N bond through an oxidative process. A common strategy is the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with aminopyridines. organic-chemistry.org This approach is valued for its use of air as a green oxidant and its tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The mechanism is believed to proceed through the generation of radical intermediates, followed by coupling, cyclization, and oxidation. organic-chemistry.org

Another example involves the reaction of 2-aminopyridines with acetophenones in the presence of a copper catalyst and an oxidant, which proceeds via a catalytic Ortoleva-King type reaction. organic-chemistry.org

Intramolecular cyclization strategies are highly effective for constructing the imidazo[1,2-a]pyrimidine core from pre-functionalized precursors. rsc.orguees.edu.ec A palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This method allows for the formation of a C-C or C-N bond through the direct coupling of two C-H bonds, offering an atom-economical and environmentally friendly approach. acs.org

These reactions often start from substrates like pyrimidyl arylamines or enamines, which undergo cyclization under mild reaction conditions with a palladium catalyst. acs.org This strategy provides a practical route to biologically important substituted pyrimidines from readily available starting materials. acs.org

Intermolecular Condensation Reactions

The foundational method for constructing the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin (Chichibabin) reaction, an intermolecular condensation process. nih.govbio-conferences.org This reaction typically involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. nih.gov To achieve the specific 6-amino substitution required for the precursor to N-benzylimidazo[1,2-a]pyrimidin-6-amine, a substituted 2,6-diaminopyrimidine would be a logical starting material.

Multicomponent reactions (MCRs) represent another significant class of intermolecular condensations used to build this scaffold. rsc.org These reactions combine three or more starting materials in a single step to form the complex heterocyclic product, offering an efficient route to diverse analogs. For instance, the Groebke-Blackburn-Bienaymé reaction, a well-known MCR, has been successfully employed to synthesize 3-aminoimidazo[1,2-a]pyridine and pyrazine (B50134) libraries by reacting 2-aminopyridines/pyrazines, aldehydes, and isocyanides. nih.govscispace.com This methodology highlights a versatile approach for creating substituted imidazo-fused heterocycles.

Furthermore, palladium-catalyzed protocols have been developed that involve the condensation of 1H-benzo[d]imidazol-2-amines with 2-arylacetaldehydes to produce fused imidazo[1,2-a]pyrimidine systems. acs.org This demonstrates the integration of metal catalysis within condensation strategies to facilitate the construction of complex heterocyclic architectures.

Coupling Reactions

Transition metal-catalyzed coupling reactions are pivotal for both constructing the imidazo[1,2-a]pyrimidine core and for its subsequent functionalization. Copper-catalyzed reactions, in particular, have proven versatile. One notable application is the copper-catalyzed C-N coupling followed by cyclization to produce benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-amines, which are structurally related to the target compound. nih.gov This process involves the reaction of a 2-(2-bromovinyl)benzimidazole with cyanamide, showcasing a powerful method for building the aminated pyrimidine (B1678525) ring onto an existing imidazole (B134444) framework. nih.gov Copper catalysis has also been utilized in annulation and oxidative coupling reactions to generate various imidazo[1,2-a]pyridine (B132010) derivatives, with the principles being readily applicable to the pyrimidine series. bio-conferences.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are instrumental for derivatization. The Suzuki-Miyaura cross-coupling, for example, has been used to functionalize the 6-position of a polymer-bound imidazo[1,2-a]pyridine scaffold. researchgate.net This strategy is directly relevant for modifying the 6-position of the imidazo[1,2-a]pyrimidine core, allowing for the introduction of various substituents, including precursors to the benzylamine (B48309) group.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technology to accelerate and improve the efficiency of synthesizing imidazo[1,2-a]pyrimidines and their analogs. nih.govmdpi.comnih.gov This non-classical heating method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. semanticscholar.org

Microwave assistance has been successfully applied to a wide range of relevant reactions. For instance, the copper-catalyzed C-N coupling and cyclization to form fused pyrimidinamines has been performed under microwave irradiation, reducing reaction times from hours to minutes. nih.gov Similarly, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction benefit from microwave heating, enabling the rapid generation of libraries of 3-amino-substituted imidazo[1,2-a]pyridines and pyrazines. nih.govscispace.comsciforum.net A metal-free, microwave-assisted synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridine, a close analog, has also been developed via an amine-triggered benzannulation, highlighting a green chemistry approach to this class of compounds. organic-chemistry.org

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine and Analogs
Reaction TypeReactantsConditionsProduct TypeKey AdvantageReference
Multicomponent Reaction (GBBR)2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl, EtOH, MWImidazo[1,2-a]pyridine-chromonesReduced reaction time (15 min) sciforum.net
C-N Coupling/Cyclization2-(2-Bromovinyl)benzimidazole, CyanamideCuI, K₂CO₃, DMF, MWBenzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-aminesRapid formation of fused ring nih.gov
Condensation6-Methylisocytosine, α-BromoacetophenonesMW, 160°C, 20 min2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesHigh yields, operational simplicity nih.gov
Amine-Triggered BenzannulationAryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, DialkylaminesMW, Metal-free2,8-Diaryl-6-aminoimidazo[1,2-a]pyridinesEnvironmentally friendly, rapid (10 min) organic-chemistry.org
Sequential One-Pot ReactionImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetatep-TsOH, EtOH, MWImidazo[1,2-a]pyrimidine-imidazole hybridsGreen protocol, moderate to good yields nih.gov

Introduction of the Benzyl (B1604629) Group and N-Substitution

Attaching the benzyl group to the 6-amino position can be achieved either by modifying a pre-formed 6-aminoimidazo[1,2-a]pyrimidine scaffold or by incorporating the benzyl moiety into one of the precursors before the cyclization reaction.

N-Benzylation Strategies

Direct N-benzylation of 6-aminoimidazo[1,2-a]pyrimidine can be accomplished through standard organic reactions. A highly effective method is reductive amination. This strategy involves the condensation of the primary 6-amino group with benzaldehyde (B42025) to form an intermediate imine (Schiff base), which is then reduced in situ to the secondary benzylamine. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation. This two-step, one-pot procedure has been successfully used to synthesize N-substituted amine-bearing imidazo[1,2-a]pyrimidines from the corresponding carbaldehyde derivatives. semanticscholar.org

Alternatively, direct N-alkylation with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base is a feasible route. The feasibility of N-alkylation on the pyrimidine portion of the scaffold has been demonstrated in the synthesis of N-alkylated 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which were prepared under microwave irradiation. nih.gov Furthermore, the N-benzylation of related aminopyrimidine systems is a well-documented transformation in heterocyclic chemistry. researchgate.net

Specific Substitutions Leading to Benzyl Moieties

An alternative to direct N-benzylation is to construct the benzyl group or a precursor onto the heterocyclic core using cross-coupling reactions. This is particularly useful if the starting material is a 6-halo-imidazo[1,2-a]pyrimidine. A palladium-catalyzed Suzuki-Miyaura coupling reaction with benzylboronic acid could install the benzyl group at the C6 position. Subsequent chemical transformations would then be required to convert this into the desired N-benzylamino functionality. While demonstrated on the analogous pyridine (B92270) scaffold, this chemistry is directly applicable to the pyrimidine core. researchgate.net

Another strategic approach involves utilizing a starting pyrimidine that already contains the N-benzylamino group. For example, employing an N-benzyl-pyrimidine-2,6-diamine as the starting material in a Tschitschibabin-type condensation with an α-haloketone would directly yield an N-benzyl-imidazo[1,2-a]pyrimidin-6-amine derivative. This method incorporates the key structural feature before the construction of the fused imidazole ring.

Functionalization and Derivatization Strategies of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold is amenable to a variety of functionalization and derivatization reactions, allowing for the synthesis of a wide range of analogs. Different positions on the bicyclic system exhibit distinct reactivity, enabling selective modification.

The C3 position is frequently targeted for functionalization, often through electrophilic substitution or as part of multicomponent reaction strategies that build the ring system. rsc.org The pyrimidine ring, specifically the C6 position, is also a key site for modification. As previously mentioned, palladium-catalyzed cross-coupling reactions can be employed on 6-halo derivatives to introduce new carbon-carbon bonds. researchgate.net

Furthermore, the scaffold can undergo electrophilic substitution reactions such as halogenation. Studies on N-alkylated 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have shown that bromination can occur, leading to 3,6-dibrominated products. nih.gov This indicates the susceptibility of the C6 position to electrophilic attack, providing a handle for further derivatization. Nitrogen atoms within the scaffold, such as at the N8 position, can also be targeted for alkylation, further increasing the structural diversity of accessible analogs. nih.gov

Table 2: Summary of Functionalization Strategies for the Imidazo[1,2-a]pyrimidine Scaffold
PositionReaction TypeReagents/ConditionsPurposeReference
C3Electrophilic Substitution / MCRVarious electrophiles / Multicomponent setupsIntroduction of diverse substituents rsc.org
C6Suzuki-Miyaura Cross-CouplingBoronic acids, Pd catalyst (on halo-derivative)C-C bond formation, introduction of aryl/alkyl groups researchgate.net
C6Electrophilic BrominationN-Bromosuccinimide (NBS)Halogenation for further functionalization nih.gov
N8N-AlkylationAlkyl halides, Base, MWIntroduction of alkyl groups on the pyrimidine ring nih.gov
C2Reductive Amination (of 2-carbaldehyde)Amines, NaBH₄Synthesis of N-substituted aminomethyl derivatives semanticscholar.org

Substitutions at Core Positions (e.g., C2, C3, C6, C8)

The functionalization of the imidazo[1,2-a]pyrimidine core is a key strategy to generate a library of analogs with diverse pharmacological profiles. While the core itself can be constructed through various means, including the well-established Chichibabin reaction involving the condensation of 2-aminopyrimidines with α-halocarbonyl compounds, subsequent modifications at the C2, C3, C6, and C8 positions are crucial for structure-activity relationship (SAR) studies.

C2 Position: The introduction of substituents at the C2 position is typically achieved by selecting an appropriately substituted α-halocarbonyl compound during the initial cyclization. For instance, the reaction of a 2-aminopyrimidine with a 2-bromo-1-arylethan-1-one will yield a 2-aryl-imidazo[1,2-a]pyrimidine. While direct C-H functionalization at the C2 position is challenging due to the electronic nature of the ring system, this position can be modified post-cyclization through various cross-coupling reactions if a suitable handle, such as a halogen, is incorporated during the synthesis.

C3 Position: The C3 position of the imidazo[1,2-a]pyrimidine ring is the most nucleophilic and, therefore, the most readily functionalized. A variety of electrophilic substitution reactions can be employed to introduce substituents at this site. Common methodologies include halogenation, nitration, and Friedel-Crafts type reactions. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are extensively used to introduce aryl and vinyl groups at the C3 position, often starting from a 3-halo-imidazo[1,2-a]pyrimidine precursor.

C6 and C8 Positions: Modifications at the C6 and C8 positions on the pyrimidine ring are generally accomplished by starting with a pre-functionalized 2-aminopyrimidine. For example, to introduce a substituent at the C6 position, a 5-substituted-2-aminopyrimidine can be used as the starting material for the cyclization reaction. Similarly, a 3-substituted-2-aminopyrimidine can lead to an 8-substituted imidazo[1,2-a]pyrimidine. Palladium-catalyzed cross-coupling reactions are also viable strategies for functionalizing these positions, provided a suitable handle like a halogen is present on the pyrimidine ring of the imidazo[1,2-a]pyrimidine core.

A study on the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, a closely related scaffold, highlights a common synthetic route that can be adapted for imidazo[1,2-a]pyrimidines. This involves the initial bromination of a substituted 2-aminopyridine (analogous to 2-aminopyrimidine) followed by cyclization and subsequent palladium-catalyzed cross-coupling reactions to introduce diversity at the desired positions.

PositionGeneral Synthetic StrategyKey Intermediates
C2 Cyclization with a substituted α-halocarbonyl2-bromo-1-arylethan-1-ones
C3 Electrophilic substitution, Palladium-catalyzed cross-coupling3-halo-imidazo[1,2-a]pyrimidines
C6 Cyclization with a 5-substituted-2-aminopyrimidine5-substituted-2-aminopyrimidines
C8 Cyclization with a 3-substituted-2-aminopyrimidine3-substituted-2-aminopyrimidines

Synthesis of Imine-/Amine-Bearing Derivatives

The introduction of imine and amine functionalities to the imidazo[1,2-a]pyrimidine scaffold has been a successful strategy for developing novel bioactive compounds. These groups can act as crucial pharmacophores, participating in hydrogen bonding and other interactions with biological targets.

A common approach to synthesize imine-bearing derivatives involves the condensation of an aldehyde-functionalized imidazo[1,2-a]pyrimidine with a primary amine. For example, imidazo[1,2-a]pyrimidine-3-carbaldehyde (B8735) can react with various substituted anilines under acidic catalysis to yield the corresponding Schiff bases (imines).

These imine derivatives can then serve as precursors for the synthesis of amine-bearing analogs. The reduction of the imine double bond is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step sequence provides a versatile route to a wide range of secondary amine derivatives.

A detailed study on the synthesis of new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives reported the successful synthesis of a series of compounds and evaluated their biological activities. The general synthetic scheme involved the reaction of an imidazo[1,2-a]pyrimidine aldehyde with various aromatic amines to form imines, which were subsequently reduced to the corresponding amines.

Derivative TypeGeneral Synthetic MethodStarting MaterialsReagents
Imine Condensation ReactionImidazo[1,2-a]pyrimidine-3-carbaldehyde, Substituted AnilinesAcetic Acid (catalyst)
Amine Reduction of ImineImine derivativeSodium Borohydride (NaBH₄)

The following table provides examples of synthesized imine and amine derivatives with their corresponding starting materials and yields, as reported in the literature.

EntryAldehydeAmineImine ProductImine Yield (%)Amine ProductAmine Yield (%)
1Imidazo[1,2-a]pyrimidine-3-carbaldehydeAnilineN-(phenylmethylidene)imidazo[1,2-a]pyrimidin-3-amine85N-benzylimidazo[1,2-a]pyrimidin-3-amine92
2Imidazo[1,2-a]pyrimidine-3-carbaldehyde4-ChloroanilineN-(4-chlorophenylmethylidene)imidazo[1,2-a]pyrimidin-3-amine88N-(4-chlorobenzyl)imidazo[1,2-a]pyrimidin-3-amine95
3Imidazo[1,2-a]pyrimidine-3-carbaldehyde4-MethoxyanilineN-(4-methoxyphenylmethylidene)imidazo[1,2-a]pyrimidin-3-amine90N-(4-methoxybenzyl)imidazo[1,2-a]pyrimidin-3-amine93

This systematic approach to the synthesis of substituted this compound analogs and their imine/amine derivatives allows for the creation of diverse chemical libraries essential for the discovery of new and effective therapeutic agents. The flexibility of these synthetic methodologies enables fine-tuning of the molecular structure to optimize biological activity and pharmacokinetic properties.

Biological Activities and Pharmacological Relevance of N Benzylimidazo 1,2 a Pyrimidin 6 Amine and Derivatives

Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) nucleus are recognized for their diverse antimicrobial properties, demonstrating efficacy against a wide range of pathogenic microorganisms. nih.gov These compounds represent a promising class for the development of new antimicrobial agents. dergipark.org.tr

Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.trnih.gov Chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine, for instance, have shown excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com The nature of substituents on the phenyl rings of these derivatives plays a crucial role in determining the extent of their antibacterial activity. dergipark.org.trnih.gov For example, imidazo[1,2-a]pyrimidine chalcone derivatives generally exhibit better activity compared to their imidazo[1,2-a]pyridine (B132010) counterparts against the same bacterial strains. derpharmachemica.com

Research has shown that certain polyfunctional imidazo[1,2-a]pyrimidine derivatives can efficiently inhibit the growth of all Gram-positive and Gram-negative strains investigated. nih.gov Structure-activity relationship studies have indicated that substituents with positive sigma and positive bi values tend to be significantly more active. Conversely, increasing the molar refractivity of the substitution pattern can sharply decrease antibacterial activity. nih.gov

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Imidazo[1,2-a]pyrimidine Chalcone DerivativesStaphylococcus aureusData not specified derpharmachemica.com
Imidazo[1,2-a]pyrimidine Chalcone DerivativesEscherichia coliData not specified derpharmachemica.com
Imidazo[1,2-a]pyrimidine Chalcone DerivativesPseudomonas aeruginosaData not specified derpharmachemica.com
Imidazo[1,2-a]pyrimidine Chalcone DerivativesStreptococcus pyogenesData not specified derpharmachemica.com
Polyfunctional Imidazo[1,2-a]pyrimidine Derivatives (e.g., 5d, 12a)Gram-positive and Gram-negative strainsEfficient inhibition nih.gov

The antifungal potential of imidazo[1,2-a]pyrimidine derivatives has been well-documented, with many compounds exhibiting significant activity against various fungal pathogens, particularly Candida species. nih.govnih.gov A series of 3-benzoyl imidazo[1,2-a]pyrimidines demonstrated greater inhibitory activity against the growth of seven Candida species than reference drugs like ketoconazole (B1673606) and fluconazole (B54011). nih.gov The most active of these compounds showed promising Minimum Inhibitory Concentration (MIC50) values, indicating an important role for the benzene (B151609) ring with electron-withdrawing substituents in their biological activity. nih.gov

Similarly, imidazo[1,2-a]pyridinyl-arylacrylonitriles have been identified as molecules with strong antifungal activities. jmchemsci.com For example, a chlorinated derivative at position 3 of the imidazo[1,2-a]pyridine ring showed the best performance against Candida albicans with a MIC of 8 µM. jmchemsci.com Another doubly modulated derivative exhibited the best activity against Candida tropicalis with a MIC of 5µM. jmchemsci.com Some 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have also been found to be active against resistant strains of Candida albicans, with one of the more potent compounds displaying a MIC of 41.98 μmol/L. scirp.org

Compound TypeFungal StrainActivity (MIC)Reference
3-Benzoyl Imidazo[1,2-a]pyrimidines (e.g., 4f, 4j)Candida spp.Low MIC50 values nih.gov
Chlorinated Imidazo[1,2-a]pyridinyl-arylacrylonitrileCandida albicans8 µM jmchemsci.com
Doubly modulated Imidazo[1,2-a]pyridinyl-arylacrylonitrileCandida tropicalis5 µM jmchemsci.com
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i)Candida albicans (resistant strain)41.98 μmol/L scirp.org

Imidazo[1,2-a]pyrimidine and its related scaffolds, such as imidazo[1,2-a]pyridines, have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb). rsc.org A series of imidazo[1,2-a]pyrimidine-linked pyridine (B92270), pyrazine (B50134), and pyrimidine (B1678525) derivatives were designed and synthesized, with some compounds showing promising antitubercular activity. researchgate.net One particular compound, T11, exhibited the best activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL against the Mtb H37Rv strain, while others, T5 and T18, also showed promising inhibition with a MIC of 3.12 µg/mL. researchgate.net

Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as an exciting new class of potent and selective anti-tuberculosis agents. nih.gov Several compounds in this series displayed impressive MIC90 values of ≤0.006 μM against replicating Mtb. rsc.org One of the most potent compounds surpassed the activity of the clinical candidate PA-824 by nearly 10-fold against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. nih.gov Another study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides found that seven of these agents had MIC90 values of ≤1 μM against various tuberculosis strains. acs.org

Compound TypeBacterial StrainActivity (MIC)Reference
Imidazo[1,2-a]pyrimidine-linked pyridine derivative (T11)M. tuberculosis H37Rv0.8 µg/mL researchgate.net
Imidazo[1,2-a]pyrimidine-linked pyridine derivatives (T5, T18)M. tuberculosis H37Rv3.12 µg/mL researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamides (5 compounds)Replicating M. tuberculosis≤0.006 μM rsc.org
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)MDR and XDR M. tuberculosis strainsPotency surpassing PA-824 by nearly 10-fold nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (7 compounds)Various M. tuberculosis strains≤1 μM acs.org

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its antiparasitic properties, demonstrating potential against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Giardia lamblia. A series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their in vitro antiplasmodium activity against a chloroquine-sensitive strain of P. falciparum. While most of the series were found to be less active, one derivative showed significant antiplasmodium activity with an IC50 value of 0.13 µM. researchgate.net

In the context of antigiardial activity, a study of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines against trophozoites of Giardia lamblia WB revealed promising results. nih.gov The most effective compounds were a 3-hydroxymethyl-4-fluorophenylimidazo[1,2-a]pyrimidine derivative and a corresponding derivative with a p-tolyl substituent, showing effectiveness at concentrations similar to the reference drug albendazole (B1665689). nih.gov Furthermore, when combined with albendazole, some of these derivatives exhibited a synergistic effect, resulting in a more potent anti-Giardia action than albendazole alone. nih.gov

Compound TypeParasiteActivity (IC50)Reference
Imidazo[1,2-a]pyrimidine derivative (II10)Plasmodium falciparum (NF54)0.13 µM researchgate.net
Imidazo[1,2-a]pyrimidine seriesPlasmodium falciparum (NF54)1.09 – 5.74 µM researchgate.net
2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines (2c, 2d)Giardia lamblia WBSimilar to albendazole nih.gov
Combination of 2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines (2a, 2b, 2c) with albendazoleGiardia lamblia WBSynergistic action, greater efficacy than albendazole alone nih.gov

Anticancer and Antiproliferative Activities

The imidazo[1,2-a]pyrimidine core is a key structural motif in a number of compounds with significant anticancer and antiproliferative properties. researchgate.netresearchgate.net

A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. A series of imidazo[1,2-a]pyrimidine Mannich bases exhibited antiproliferative activity with GI50 values ranging from 0.01 to 79.4 μM against a panel of three different human cancer cell lines. bohrium.comnih.gov Certain compounds from this series were found to be effective inhibitors of the growth of all tested cell lines, with GI50 values similar to that of the standard drug. bohrium.comnih.gov

In another study, new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and screened for their cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Two compounds, 3d and 4d, showed remarkable inhibition of MCF-7 cells with IC50 values of 43.4 and 39.0 μM, and of MDA-MB-231 cells with IC50 values of 35.9 and 35.1 μM, respectively. nih.gov Notably, compound 3d selectively inhibited the proliferation of MCF-7 and MDA-MB-231 cells relative to healthy cells. nih.gov Iodine-catalyzed synthesis has also yielded imidazo[1,2-a]pyrimidine derivatives with significant anti-cancer activities against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.org

Compound TypeCancer Cell LineActivity (GI50/IC50)Reference
Imidazo[1,2-a]pyrimidine Mannich bases3 different human cancer cell linesGI50: 0.01 to 79.4 μM bohrium.comnih.gov
Imine-bearing imidazo[1,2-a]pyrimidine (3d)MCF-7 (Breast)IC50: 43.4 μM nih.gov
Imine-bearing imidazo[1,2-a]pyrimidine (3d)MDA-MB-231 (Breast)IC50: 35.9 μM nih.gov
Amine-bearing imidazo[1,2-a]pyrimidine (4d)MCF-7 (Breast)IC50: 39.0 μM nih.gov
Amine-bearing imidazo[1,2-a]pyrimidine (4d)MDA-MB-231 (Breast)IC50: 35.1 μM nih.gov
Iodine-catalyzed imidazo[1,2-a]pyrimidine (12b)HepG2 (Liver)IC50: 13 μM rsc.org
Iodine-catalyzed imidazo[1,2-a]pyrimidine (12b)MCF-7 (Breast)IC50: 11 μM rsc.org

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction via Bax/Bcl-2 Modulation)

The cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives against cancer cells are often mediated through the induction of apoptosis, the programmed cell death pathway. A critical control point in this pathway is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov In healthy cells, Bcl-2 can prevent apoptosis, in part by enhancing the exchange of ADP/ATP across the mitochondrial membrane via the adenine (B156593) nucleotide translocase (ANT). nih.gov Conversely, pro-apoptotic proteins such as Bax can inhibit this exchange and promote the permeabilization of the mitochondrial outer membrane, a key event in apoptosis. nih.govnih.gov

Research on related heterocyclic compounds has demonstrated their ability to trigger apoptosis. For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov The mechanism often involves shifting the Bax/Bcl-2 ratio in favor of apoptosis. By promoting the activity or expression of Bax while inhibiting Bcl-2, these compounds lead to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death. This modulation of the Bax/Bcl-2 checkpoint is a key mechanism by which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects.

Development as Covalent Anticancer Agents

A promising strategy in cancer therapy is the use of targeted covalent inhibitors (TCIs), which form a permanent bond with their target protein, leading to irreversible inhibition. The imidazo[1,2-a]pyridine and related imidazo-fused scaffolds have been identified as suitable backbones for the development of such covalent anticancer agents. rsc.orgresearchgate.net Researchers have successfully incorporated "covalent warheads," such as an acrylamide (B121943) group, into these structures. nih.gov

This approach has been used to target specific mutations in cancer-driving proteins. For example, a series of novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives containing an acrylamide warhead were synthesized as selective inhibitors of fibroblast growth factor receptors (FGFR). nih.gov One compound from this series, 7n, formed a covalent bond with a cysteine residue in the FGFR protein, demonstrating potent inhibition. nih.gov Similarly, the imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a common driver in intractable cancers. rsc.org These studies validate the utility of the imidazo[1,2-a]pyrimidine core structure in designing next-generation covalent anticancer drugs. rsc.orgnih.gov

Neuropharmacological Effects

GABA(A) Receptor Modulation and Functional Selectivity (e.g., α1 vs. α3 subtypes)

Derivatives of imidazo[1,2-a]pyrimidine are known to interact with the benzodiazepine (B76468) binding site of γ-aminobutyric acid type A (GABA(A)) receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system. researchgate.net These receptors are composed of different subunits, and the specific subunit composition (e.g., α1, α2, α3, α5) determines the pharmacological effect of a binding ligand. researchgate.netnih.gov

Notably, imidazo[1,2-a]pyrimidines have been developed as functionally selective agonists. researchgate.netnih.gov It is widely suggested that activity at the α1-containing GABA(A) receptors is responsible for the sedative effects of classical benzodiazepines, whereas modulation of α2- and α3-containing subtypes mediates anxiolytic effects. researchgate.netnih.gov Researchers have successfully synthesized imidazo[1,2-a]pyrimidine derivatives that show greater efficacy at α2 and α3 subtypes compared to the α1 subtype. nih.gov This functional selectivity offers the potential for developing anxiolytic drugs with reduced sedative side effects. researchgate.net

Table 1: Functional Selectivity of Imidazo[1,2-a]pyrimidine Derivatives at GABA(A) Receptor Subtypes
Compound ClassPrimary Target SubtypesSubtype with Lower ActivityAssociated Therapeutic EffectAssociated Side Effect (Reduced)
Imidazo[1,2-a]pyrimidinesα2, α3α1AnxiolyticSedation

Anti-inflammatory Properties

Cyclooxygenase (COX-2) Selectivity

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins. ijpda.org The COX enzyme exists in two main isoforms: COX-1, which has housekeeping physiological functions, and COX-2, which is primarily induced at sites of inflammation. ijpda.orgeurekaselect.com Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with fewer gastrointestinal side effects. eurekaselect.comresearchgate.net

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as selective COX-2 inhibitors. nih.gov In one study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated for their COX inhibitory activity. Several compounds in this series demonstrated high potency and selectivity for the COX-2 enzyme. nih.gov The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher number indicating greater selectivity for COX-2. nih.gov

Table 2: COX-2 Inhibitory Activity of an Imidazo[1,2-a]pyridine Derivative
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)0.07508.6

This high degree of selectivity suggests that the imidazo[1,2-a]pyrimidine scaffold is a promising template for the design of novel anti-inflammatory agents with an improved safety profile. nih.govnih.gov

Antioxidant Activity

Several studies have highlighted the antioxidant potential of imidazo[1,2-a]pyrimidine derivatives and related heterocyclic systems. A study on novel imidazo[1,2-a]pyridine hybrids demonstrated a dose-dependent increase in antioxidant activity, as assessed by the DPPH radical scavenging method. Notably, some of these hybrids achieved high levels of inhibition at various concentrations. The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of specific substituents on the heterocyclic core can significantly influence this activity.

Other Biological Activities (e.g., Calcium Channel Blocker, Antiviral, DNA-Intercalation)

The imidazo[1,2-a]pyrimidine skeleton is recognized for its broad range of medicinal applications, including antiviral activity. While specific antiviral studies on N-benzylimidazo[1,2-a]pyrimidin-6-amine were not found, the general class of nitrogen-containing heterocyclic compounds is a promising area for the development of new antiviral agents.

DNA intercalation is a mechanism of action for some anticancer and antimicrobial agents, where a molecule inserts itself between the base pairs of DNA. The biological activity of certain fused heterocyclic systems, such as pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazoles, is attributed to their ability to interact with DNA, potentially through intercalation. This interaction can distort the secondary structure of DNA and disrupt its function. This suggests that the planar aromatic system of the imidazo[1,2-a]pyrimidine core could potentially allow for DNA intercalating properties in some of its derivatives.

Structure Activity Relationship Sar Studies of N Benzylimidazo 1,2 a Pyrimidin 6 Amine Derivatives

Influence of Substituents on Biological Activities

The biological activity of N-benzylimidazo[1,2-a]pyrimidin-6-amine derivatives is significantly influenced by the nature and position of substituents on both the imidazo[1,2-a]pyrimidine (B1208166) core and the N-benzyl moiety.

The electronic properties of substituents on the imidazo[1,2-a]pyrimidine scaffold play a critical role in modulating the biological activity of these compounds. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to substantial changes in potency and selectivity.

For instance, in a study on imidazo[1,2-a]pyrimidine derivatives, the presence of a nitrogenous electron-donating group, such as –N(CH2CH3)2, at the 4-position of a phenyl ring attached to the core structure was found to increase cytotoxic activity against breast cancer cell lines. researchgate.net In contrast, compounds with an oxygenated electron-donating group (–OCH3) or a fluorinated electron-withdrawing group (–CF3) on the phenyl ring did not show a remarkable inhibitory effect. researchgate.net

In the context of antimicrobial activity, the nature of substituents on a phenyl ring attached to the imidazo[1,2-a]pyrimidine skeleton is a determining factor for biological activity. dergipark.org.tr Specifically, it has been observed that the presence of a halogen, particularly a chloro group, or a methyl substituent in the para position of a phenyl ring at the C2 position can augment antimicrobial activity. mdpi.com Conversely, derivatives with bromo or fluoro substituents in the same position exhibit more moderate activity. mdpi.com

The table below summarizes the effect of various substituents on the biological activity of imidazo[1,2-a]pyrimidine derivatives based on available research.

Compound Series Substituent Position Effect on Activity Biological Activity Reference
Phenyl-imidazo[1,2-a]pyrimidines-N(CH2CH3)2 (EDG)4-position of phenylIncreasedCytotoxicity researchgate.net
Phenyl-imidazo[1,2-a]pyrimidines-OCH3 (EDG)Phenyl ringNo remarkable effectCytotoxicity researchgate.net
Phenyl-imidazo[1,2-a]pyrimidines-CF3 (EWG)Phenyl ringNo remarkable effectCytotoxicity researchgate.net
2-Phenyl-imidazo[1,2-a]pyrimidines-Cl (EWG)para-position of phenylAugmentedAntimicrobial mdpi.com
2-Phenyl-imidazo[1,2-a]pyrimidines-CH3 (EDG)para-position of phenylAugmentedAntimicrobial mdpi.com
2-Phenyl-imidazo[1,2-a]pyrimidines-Br (EWG)para-position of phenylModerateAntimicrobial mdpi.com
2-Phenyl-imidazo[1,2-a]pyrimidines-F (EWG)para-position of phenylModerateAntimicrobial mdpi.com

The position of substituents on the imidazo[1,2-a]pyrimidine scaffold is a critical determinant of biological activity. Modifications at different carbon atoms of the core structure can lead to significant variations in potency and selectivity.

C2 Position: Substitution at the C2 position has been extensively studied. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to imidazo[1,2-a]pyrimidines, the nature of the C2 substituent strongly influenced antiviral activity against human cytomegalovirus. researchgate.net

C3 Position: The C3 position is also a key site for modification. In the development of antituberculosis agents, replacing an extended amide side chain with substituted aryl or heteroaryl rings at the C3 position of an imidazo[1,2-a]pyridine scaffold led to potent anti-TB agents. researchgate.net

C6 Position: The C6 position has been identified as a site where substitution can have a disruptive effect on certain biological activities. In a study on tetrahydroimidazo[1,2-a]pyrimidine derivatives, it was observed through molecular docking that substitution at the C6 position could disrupt inhibitory activity. beilstein-journals.org

C8 Position: The C8 position has been explored in the context of kinase inhibitors. In a study focused on imidazo[1,2-c]pyrimidine-8-carboxamide derivatives, modifications at this position were crucial for achieving potent and selective ZAP-70 kinase inhibition. nih.gov

The following table provides examples of the positional effects of substitution on the biological activity of imidazo[1,2-a]pyrimidine and related scaffolds.

Scaffold Position Modification Effect on Activity Biological Activity Reference
Imidazo[1,2-a]pyridineC2Varied substituentsStrongly influencedAntiviral (HCMV) researchgate.net
Imidazo[1,2-a]pyridineC3Substituted aryl/heteroaryl ringsPotent activityAntituberculosis researchgate.net
Tetrahydroimidazo[1,2-a]pyrimidineC6SubstituentDisruptiveInhibitory activity beilstein-journals.org
Imidazo[1,2-c]pyrimidineC8Carboxamide derivativesPotent and selective inhibitionZAP-70 Kinase Inhibition nih.gov

While specific SAR studies on the N-benzyl group of this compound are limited, research on related structures provides valuable insights into how modifications of a benzylamino group can affect biological activity.

In a series of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives, the benzylamino group at the 5-position was found to be a key pharmacophore for potent and selective ZAP-70 kinase inhibition. nih.gov Modifications to the benzyl (B1604629) ring and the amine linker could significantly alter the inhibitory profile.

Furthermore, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors highlighted the importance of the N-benzyl group for their nanomolar inhibitory potency. nih.gov

The table below illustrates the importance of the benzylamino moiety in related heterocyclic compounds.

Compound Series Moiety Position Significance Biological Activity Reference
Imidazo[1,2-c]pyrimidine-8-carboxamidesBenzylamino5Key pharmacophore for potent and selective inhibitionZAP-70 Kinase Inhibition nih.gov
N-benzyl-2-phenylpyrimidin-4-aminesN-benzylN4Important for nanomolar inhibitory potencyUSP1/UAF1 Inhibition nih.gov

Steric and Electronic Requirements for Receptor Binding

The binding of this compound derivatives to their biological targets is governed by specific steric and electronic interactions. The size, shape, and electronic distribution of the molecule are critical for achieving a favorable binding orientation and high affinity.

In the context of cyclooxygenase-2 (COX-2) inhibitors, molecular modeling studies of benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine derivatives revealed that a methylsulfonyl pharmacophore was adequately placed into the COX-2 active site. nih.gov The presence of ortho-methoxy or fluoro substituents on a phenyl ring at C4 resulted in considerable in vitro activity, which was attributed to the formation of hydrogen bonds with the active site residues. nih.gov Conversely, any substitution, particularly at the para- and meta-positions of the C1 phenyl ring, was found to reduce the efficiency and selectivity of COX-2 inhibitory activity, possibly due to steric hindrance. nih.gov

For antimicrobial agents based on the imidazo[1,2-a]pyrimidine scaffold, molecular docking studies have shown that the most active compounds exhibit good binding modes with microbial targets. mdpi.com

These findings underscore the importance of optimizing both steric and electronic features to enhance receptor binding and, consequently, biological activity.

Optimization of Functional Selectivity

Functional selectivity refers to the ability of a ligand to differentially activate or block different signaling pathways mediated by the same receptor. For imidazo[1,2-a]pyrimidine derivatives, optimizing functional selectivity is a key goal in drug discovery.

Imidazo[1,2-a]pyrimidines are known to act as functionally selective ligands for the GABAA receptor benzodiazepine (B76468) binding site. nih.gov Specifically, they can exhibit functional selectivity for the α3 subtype over the α1 subtype. nih.gov SAR studies have been conducted to optimize this functional selectivity. nih.gov

The ability to fine-tune the functional selectivity of these compounds opens up possibilities for developing therapeutics with improved efficacy and reduced side effects.

Molecular Interactions and Computational Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.com It is widely employed to understand how a ligand, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.net

Docking simulations for compounds based on the imidazo[1,2-a]pyrimidine scaffold have been performed against a variety of biological targets, revealing key binding modes and interactions. For instance, studies on imidazo[1,2-a]pyrimidine Schiff base derivatives have identified potential inhibitory activity against key proteins involved in SARS-CoV-2 cell entry, namely the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The top-scoring compounds in these simulations demonstrated remarkable binding affinities, suggesting they could act as effective entrance inhibitors. nih.gov

In antifungal research, 3-benzoyl imidazo[1,2-a]pyrimidine derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme for fungal growth. researchgate.net The simulations showed that these compounds bind in a manner similar to known antifungal drugs like fluconazole (B54011) and ketoconazole (B1673606). researchgate.net The interactions within the active site of CYP51 from Candida species primarily involved the heme group and key amino acid residues. researchgate.net Similarly, docking studies of imidazo[1,2-a]pyridine (B132010) hybrids with human leukotriene A-4 hydrolase (LTA4H) have shown strong binding affinities, with some compounds exhibiting better scores than the original ligand. chemmethod.comchemmethod.com

The types of interactions observed are diverse and critical for the stability of the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π–π stacking with aromatic amino acid residues like tryptophan and phenylalanine. nih.gov The table below summarizes representative docking scores and interactions for related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various targets.

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyrimidine Schiff BasehACE2-9.1Not Specified nih.gov
Imidazo[1,2-a]pyrimidine Schiff BaseSARS-CoV-2 Spike Protein-7.3Not Specified nih.gov
Imidazo[1,2-a]pyridine Hybrid (HB7)Human LTA4H (3U9W)-11.237Not Specified chemmethod.comchemmethod.com
Imidazo[1,2-a]pyridine Derivative (Alpidem)Acetylcholinesterase (4BDT)-9.60Tryptophan, Phenylalanine nih.gov
Imidazo[1,2-a]pyridine Derivative (Alpidem)Monoamine Oxidase (2Z5X)-8.00Not Specified nih.gov

This table is interactive. Click on the headers to sort the data.

In many computational studies, the three-dimensional structure of the target protein is obtained from databases like the RCSB Protein Data Bank. chemmethod.com When an experimental structure is unavailable, homology modeling can be used to generate a reliable 3D model of the target protein. This was the case in a study on the CYP51 enzyme from various Candida species, where models were built to understand the binding of 3-benzoyl imidazo[1,2-a]pyrimidines. researchgate.net

Active site analysis involves identifying the key amino acids and cofactors that are essential for the protein's function and for ligand binding. For the CYP51 enzyme, the active site contains a crucial heme group. researchgate.net Docking simulations revealed that the imidazo[1,2-a]pyrimidine derivatives positioned themselves within this active site, forming specific interactions with surrounding residues. researchgate.net Similarly, analysis of the acetylcholinesterase (AChE) active site showed that the imidazo[1,2-a]pyridine core has the capacity to form hydrogen bonds and hydrophobic interactions, while its aromatic rings can engage in π–π stacking, enhancing the stability of the inhibitor-enzyme complex. nih.gov This detailed analysis of the receptor's active site is fundamental for structure-based drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and geometry of molecules. researchgate.net Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to accurately predict molecular structures and properties of imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.netsemanticscholar.org

The electronic structure of a molecule dictates its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and polarizable. nih.govnih.gov

For imidazo[1,2-a]pyrimidine-based Schiff bases, DFT calculations have been used to determine these frontier molecular orbital energies and their corresponding energy gaps. nih.govsemanticscholar.org These analyses help in understanding the charge transfer that occurs within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govirjweb.com This information is vital for understanding non-covalent interactions, such as those occurring during ligand-receptor binding. irjweb.com

The table below presents calculated electronic properties for a representative imidazo[1,2-a]pyrimidine derivative.

ParameterDescriptionCalculated Value (eV)Reference
EHOMOEnergy of the Highest Occupied Molecular OrbitalVaries by derivative semanticscholar.orgresearchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalVaries by derivative semanticscholar.orgresearchgate.net
ΔE (Energy Gap)ELUMO - EHOMOLow values indicate high reactivity nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

Conformational analysis determines the preferred three-dimensional arrangement of atoms in a molecule. The imidazo[1,2-a]pyrimidine core is a relatively rigid heterocyclic system. nih.gov However, substituents, such as the N-benzyl group in N-benzylimidazo[1,2-a]pyrimidin-6-amine, introduce rotational flexibility. Quantum chemical calculations can be used to find the minimum energy conformation, which is the most stable spatial arrangement of the molecule. researchgate.net For example, the optimized geometry of the related compound Alpidem shows conformational flexibility that allows it to fit within the active sites of target proteins. nih.gov Understanding the stable conformations is essential as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to its target receptor.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are considered key pharmacophore motifs in medicinal chemistry due to their frequent occurrence in biologically active compounds. chemrxiv.orgresearchgate.net

Pharmacophore models can be developed based on the structure of a known ligand-target complex (structure-based) or a set of active molecules (ligand-based). mdpi.com These models are then used in virtual screening, a computational technique to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.govdndi.org

An innovative pre-competitive virtual screening collaboration successfully explored an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govresearchgate.net By probing several proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical series, leading to improved antiparasitic activity. researchgate.net This process allowed for a thorough investigation of the pharmacophore, opening avenues for further optimization of the chemical series. dndi.org Such computational approaches significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing. mdpi.comsemanticscholar.org

In Silico Predictions for Biological Activity Profiling

A comprehensive review of scientific literature reveals a notable absence of specific in silico studies focused on predicting the biological activity profile of this compound. While the broader class of imidazo[1,2-a]pyrimidine derivatives has been the subject of numerous computational investigations to explore their therapeutic potential, research targeting this specific compound is not publicly available.

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, are powerful tools in modern drug discovery for predicting the biological targets and potential activities of chemical compounds. These in silico approaches allow for the high-throughput screening of molecules against various biological receptors and enzymes, helping to prioritize compounds for further experimental testing.

Studies on related imidazo[1,2-a]pyrimidine analogues have utilized these techniques to predict a wide range of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects. mdpi.comnih.govnih.govresearchgate.net For instance, molecular docking studies on different imidazo[1,2-a]pyrimidine derivatives have been performed to investigate their binding modes with microbial targets or viral proteins. mdpi.comnih.gov Similarly, ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are commonly carried out on this class of compounds to assess their drug-likeness and potential safety profiles. mdpi.comresearchgate.net

However, without specific computational studies on this compound, it is not possible to provide a detailed profile of its predicted biological activities or to construct data tables summarizing these findings. The biological activity of a molecule is highly dependent on its precise chemical structure, and extrapolating data from related but different compounds would be scientifically unsound. Future computational research focusing specifically on this compound is required to elucidate its potential molecular interactions and predict its biological activity spectrum.

Future Perspectives and Research Directions

Design and Synthesis of Advanced N-Benzylimidazo[1,2-a]pyrimidin-6-amine Analogs

The future design of advanced analogs of this compound will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyrimidine (B1208166) core is recognized as a "privileged" structure in medicinal chemistry, amenable to a variety of synthetic transformations. rsc.orgchemrxiv.org

Key strategies for creating advanced analogs include:

Substitution Pattern Modification: Introducing a diverse range of substituents on both the benzyl (B1604629) and the imidazopyrimidine moieties can systematically probe structure-activity relationships (SAR). This includes varying electronic properties, steric bulk, and hydrogen bonding capabilities to optimize interactions with biological targets.

Scaffold Hopping: Replacing parts of the molecule with bioisosteric groups can lead to novel analogs with improved properties. The imidazo[1,2-a]pyrimidine framework itself is considered a synthetic bioisostere of purine (B94841) bases, which contributes to its broad biological activity. nih.gov

Functionalization at Key Positions: The C3 position of the imidazo[1,2-a]pyrimidine ring is a common site for functionalization, allowing for the introduction of various groups to modulate activity. rsc.org

Conventional synthetic routes, such as the Chichibabin reaction involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, provide a reliable method for constructing the core scaffold. nih.gov More advanced and efficient methodologies are continually being developed. rsc.orgmdpi.com

Synthetic StrategyDescriptionKey AdvantagesReference Example
Chichibabin ReactionCondensation of 2-aminopyrimidines with α-haloketones.Well-established, reliable for core scaffold formation.Formation of various imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.net
Multicomponent Reactions (MCRs)One-pot reactions involving three or more starting materials to form a complex product.High efficiency, atom economy, and rapid generation of diverse structures. rsc.orgthieme-connect.comGroebke–Blackburn–Bienaymé three-component condensation. mdpi.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates.Reduced reaction times, increased yields, and improved product purity. mdpi.comsemanticscholar.orgnih.govSynthesis of imine-bearing imidazo[1,2-a]pyrimidine derivatives. semanticscholar.org
Catalyst-Driven ApproachesEmploying catalysts like gold nanoparticles or Al2O3 to facilitate the reaction under greener conditions.Environmentally friendly, mild reaction conditions, high yields. mdpi.commdpi.comnih.govGold nanoparticle-catalyzed synthesis in green solvents. mdpi.com

Exploration of Novel Biological Targets and Mechanisms of Action

The imidazo[1,2-a]pyrimidine scaffold is associated with a wide spectrum of pharmacological activities, suggesting that its derivatives can interact with multiple biological targets. researchgate.netmdpi.comresearchgate.net A key future direction is to identify novel targets for this compound analogs and to elucidate their precise mechanisms of action.

Known biological activities for the parent scaffold provide a roadmap for this exploration. Derivatives have shown potential as:

Anticancer Agents: By targeting signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt and Wnt/β-catenin pathways. nih.govnih.gov Compounds have been found to downregulate the expression of key genes like c-myc and cyclin D1. nih.gov

Antiviral Agents: Research has demonstrated the potential of imidazo[1,2-a]pyrimidine derivatives to act as inhibitors of viral entry, for example, by targeting the hACE2 receptor and spike protein of SARS-CoV-2. nih.govnih.gov

Antimicrobial Agents: The scaffold exhibits activity against a range of bacteria and fungi, making it a promising starting point for the development of new anti-infective drugs. nih.govmdpi.com

CNS Agents: Certain analogs act as ligands for the GABAA receptor benzodiazepine (B76468) binding site, indicating potential applications as anxiolytics and anticonvulsants. researchgate.net

Potential Therapeutic AreaBiological Target/MechanismSignificance
OncologyPI3Kα inhibition; Wnt/β-catenin signaling pathway inhibition. nih.govnih.govTargets critical pathways involved in cell proliferation and tumorigenesis.
VirologyInhibition of viral entry via hACE2 and spike protein binding. nih.govnih.govOffers a mechanism to combat viral infections like COVID-19.
Infectious DiseasesInhibition of microbial enzymes and growth. nih.govmdpi.comAddresses the urgent need for new antimicrobial and antifungal agents.
NeurologyModulation of GABAA receptors. researchgate.netPotential for developing treatments for anxiety and seizure disorders.
Inflammatory DiseasesAnti-inflammatory activity, potentially through COX-2 inhibition. researchgate.netProvides a scaffold for developing new anti-inflammatory drugs.

Development of Combinatorial and High-Throughput Synthesis Approaches for Compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, the development of combinatorial and high-throughput synthesis methods is essential. These approaches allow for the rapid creation of large, diverse libraries of related compounds for subsequent biological screening. thieme-connect.com

Multicomponent reactions (MCRs) are particularly well-suited for library generation due to their convergent nature and operational simplicity. thieme-connect.commdpi.com For instance, a three-component condensation can quickly generate 3-amino-substituted imidazo[1,2-a]pyrimidines from readily available aldehydes, isonitriles, and 2-aminopyrimidine. thieme-connect.com

Solid-phase organic synthesis (SPOS) offers another powerful strategy for library production. acs.org In this technique, the starting material is attached to a solid support (a polymer resin), and subsequent reactions are carried out. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, making it highly amenable to automation and high-throughput formats. acs.orgacs.org

MethodologyPrincipleApplication to this compound Library
Solution-Phase Parallel SynthesisSimultaneously performing a large number of reactions in separate vessels (e.g., in a 96-well plate format).Allows for the rapid synthesis of a focused library by varying the benzyl group and substituents on the pyrimidine (B1678525) ring.
Solid-Phase Organic Synthesis (SPOS)The compound is built step-by-step on a solid polymer support, simplifying purification. acs.orgacs.orgEnables the creation of large, diverse libraries with multiple points of diversity, followed by cleavage from the support with various amines. acs.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a product containing portions of all reactants. thieme-connect.commdpi.comHighly efficient for generating structural complexity and diversity in a single, convergent step.

Integration of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational modeling and experimental work is a cornerstone of modern drug discovery and will be pivotal in advancing research on this compound. In silico techniques provide valuable insights that can guide and streamline experimental efforts, ultimately accelerating the discovery process. nih.govresearchgate.net

Computational approaches that are integral to this process include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov It helps in understanding binding modes and estimating binding affinity, thereby prioritizing which analogs to synthesize. nih.govresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to analyze the electronic structure, molecular orbitals (e.g., HOMO-LUMO), and electrostatic potential of the compounds. semanticscholar.orgnih.gov This information helps in understanding the molecule's reactivity and interaction capabilities.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. semanticscholar.orgnih.gov This early assessment helps in identifying candidates with promising drug-like characteristics and filtering out those likely to fail later in development. nih.gov

The iterative cycle of computational design, chemical synthesis, and biological testing allows for a more rational and efficient approach to drug discovery. mdpi.com Computational findings guide the synthesis of targeted compounds, and the experimental results, in turn, are used to refine and validate the computational models.

Computational MethodApplication in Drug DiscoverySpecific Example for Imidazo[1,2-a]pyrimidines
Molecular DockingPredicts ligand-protein binding modes and affinities; virtual screening.Docking studies against SARS-CoV-2 proteins (hACE2, spike) and microbial enzymes. nih.govmdpi.comnih.gov
Density Functional Theory (DFT)Calculates electronic properties, molecular geometry, and spectroscopic parameters. semanticscholar.orgAnalysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.govnih.gov
ADMET/Drug-Likeness PredictionIn silico evaluation of pharmacokinetic and safety profiles.Assessing drug-like characteristics and potential toxicity of newly designed analogs. semanticscholar.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlates chemical structure with biological activity to build predictive models.Developing models to predict the anticancer or antimicrobial activity of new analogs based on their physicochemical properties.

Q & A

Q. What are common pitfalls in synthesizing imidazo[1,2-a]pyrimidines, and how are they mitigated?

  • Challenge : Low yields due to side reactions (e.g., over-reduction of Schiff bases). Solution : Controlled NaBH4 addition at low temperatures (−10°C to 0°C) minimizes byproducts .
  • Challenge : Poor regioselectivity in cyclization. Solution : Microwave irradiation enhances reaction specificity by uniform heating .

Q. How can computational methods enhance reaction optimization?

  • Machine learning models (e.g., LabMate.AI ) predict optimal conditions (solvent, catalyst, temperature) for imidazo[1,2-a]pyrimidine synthesis. highlights data-driven approaches to accelerate parameter screening and reduce experimental iterations .

Data Interpretation and Validation

Q. How should researchers validate unexpected NMR signals in imidazo[1,2-a]pyrimidine derivatives?

  • Use DEPT-135 and HSQC to distinguish between CH, CH2, and CH3 groups. For example, resolved ambiguous signals in benzoimidazo-pyrimidines by correlating 13C shifts with substituent electronic effects . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

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